molecular formula C12H15ClFN3 B13147715 5-Fluoro-3-(piperidin-4-YL)-1H-indazole hydrochloride CAS No. 1228631-51-3

5-Fluoro-3-(piperidin-4-YL)-1H-indazole hydrochloride

Cat. No.: B13147715
CAS No.: 1228631-51-3
M. Wt: 255.72 g/mol
InChI Key: PTDBHLRVORUQIZ-UHFFFAOYSA-N
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Description

5-Fluoro-3-(piperidin-4-YL)-1H-indazole hydrochloride is a chemical compound with the molecular formula C12H14ClFN2O It is a white solid powder that is soluble in water and organic solvents This compound is known for its strong charge polarity due to its quaternary ammonium salt structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(piperidin-4-YL)-1H-indazole hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Acylation: The starting material undergoes acylation to introduce the desired functional groups.

    Substitution Reaction: The acylated intermediate undergoes a substitution reaction to introduce the fluorine atom.

    Cyclization: The substituted intermediate is then cyclized to form the indazole ring.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving the use of advanced equipment and controlled reaction conditions. The industrial production also ensures compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(piperidin-4-YL)-1H-indazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

5-Fluoro-3-(piperidin-4-YL)-1H-indazole hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antidepressant and neuroprotective agent.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including neurotransmitter receptors.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biological Research: The compound is used in studies related to its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(piperidin-4-YL)-1H-indazole hydrochloride involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter receptors, leading to changes in neuronal activity. The compound may also influence various signaling pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
  • 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole

Uniqueness

5-Fluoro-3-(piperidin-4-YL)-1H-indazole hydrochloride is unique due to its specific indazole ring structure and the presence of both fluorine and piperidine moieties. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

1228631-51-3

Molecular Formula

C12H15ClFN3

Molecular Weight

255.72 g/mol

IUPAC Name

5-fluoro-3-piperidin-4-yl-2H-indazole;hydrochloride

InChI

InChI=1S/C12H14FN3.ClH/c13-9-1-2-11-10(7-9)12(16-15-11)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2,(H,15,16);1H

InChI Key

PTDBHLRVORUQIZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C3C=C(C=CC3=NN2)F.Cl

Origin of Product

United States

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